Validated Pharmacophoric Fragment: 25+ VEGFR2 Inhibitors Derived vs. Uncharacterized Analogs
5-(Ethylsulfonyl)-2-methoxyaniline is the core fragment in at least 25 VEGFR2 inhibitors reported in the literature, including the clinically relevant AAZ ligand (IC50 = 22 nM) [1]. In contrast, closely related sulfonyl anilines (e.g., 2-methoxy-4-(methylsulfonyl)aniline) lack this established track record as validated kinase inhibitor precursors [2].
| Evidence Dimension | Number of VEGFR2 inhibitors incorporating the fragment |
|---|---|
| Target Compound Data | 25 inhibitors [1] |
| Comparator Or Baseline | 0 reported VEGFR2 inhibitors for 2-methoxy-4-(methylsulfonyl)aniline [2] |
| Quantified Difference | >25-fold increase in documented VEGFR2 inhibitor derivatization |
| Conditions | Literature survey of kinase inhibitor patents and publications up to 2013 |
Why This Matters
Procurement of this specific aniline ensures access to a validated pharmacophoric scaffold, reducing the risk of synthetic effort on an untested analog that may fail in kinase binding assays.
- [1] Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 173–179. View Source
- [2] Johnson, H., Gleason, C., Klug, T., Schmid, C., Schioldager, R., DiBernardo, C., & Eagon, S. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Organic Preparations and Procedures International, 54(5), 435–439. View Source
